molecular formula C20H17N5O3 B2793334 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-64-5

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2793334
CAS No.: 898446-64-5
M. Wt: 375.388
InChI Key: HKXLPBCHZUACDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a synthetically derived small molecule based on the 8,9-dihydro-7H-purine scaffold, a structure of high interest in medicinal chemistry and drug discovery . This compound belongs to a class of purine derivatives that are extensively investigated as precursor pharmacophores for the development of novel therapeutic agents . The molecule features a 6-carboxamide group, an 8-oxo functionality, and specific 9-(4-ethoxyphenyl) and 2-phenyl substituents. This strategic substitution pattern is characteristic of compounds designed to interact with key biological targets, particularly enzymes that recognize purine-based structures. The core 8,9-dihydro-7H-purine-6-carboxamide structure is a versatile platform for chemical modification and has demonstrated relevance in several research areas. Purine derivatives are widely recognized for their potential as kinase inhibitors . Specifically, analogs sharing this core structure have been developed as potent and selective inhibitors of protein kinase CK2 (casein kinase 2), an enzyme implicated in cell proliferation, signal transduction, and is a potential target for cancer, inflammatory, and neurodegenerative diseases . The inhibitory activity is often mediated through ATP-competitive binding, where the purine core mimics the adenine ring of ATP, occupying the hinge region of the kinase's catalytic site. The specific aryl substitutions at the 2 and 9 positions are critical for optimizing binding affinity and selectivity by interacting with adjacent hydrophobic pockets and key amino acid residues . Furthermore, purine scaffolds are fundamental to the purinergic system, which involves signaling through extracellular nucleotides and nucleosides via P2 and P1 receptors . This system is a major regulator of immunity, inflammation, and organ function, making it a pharmacological target for a wide range of immune-mediated inflammatory diseases (IMIDs) . While the specific biological profile of this compound requires further investigation, its structural features align with those used in the design of novel pharmacological entities targeting purinergic pathways. This product is provided for research purposes to support such investigations in chemical biology, hit-to-lead optimization, and mechanism of action studies. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-14-10-8-13(9-11-14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLPBCHZUACDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and phenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halides, acids, and bases, often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds with similar structures to 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anticancer activities. These derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

1.2 Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory potential by modulating inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Microbiology and Infectious Diseases

2.1 Antibacterial Activity
The compound has been evaluated for its efficacy against various bacterial pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Research has focused on determining the Minimum Inhibitory Concentration (MIC) to assess its antibacterial potency. In vitro studies have shown promising results, indicating that the compound can inhibit bacterial growth effectively.

2.2 Antifungal Activity
In addition to its antibacterial properties, this compound has been tested against fungal pathogens like Candida albicans . The compound's ability to suppress fungal growth suggests potential applications in treating fungal infections.

2.3 Synergy Studies
Studies exploring the synergistic effects of this compound when combined with existing antibiotics have revealed enhanced antibacterial activity. Such combinations could lead to more effective treatment options for resistant strains of bacteria.

Pharmacological Insights

3.1 Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may disrupt critical processes necessary for pathogen survival or cancer cell proliferation.

3.2 Structure–Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the compound's structure to enhance its biological activity while minimizing potential side effects. These studies involve modifying functional groups and assessing their impact on pharmacological properties.

Data Summary

Application Area Activity Type Target Organisms Key Findings
Medicinal ChemistryAnticancerVarious cancer cell linesInduces apoptosis; inhibits proliferation
Medicinal ChemistryAnti-inflammatoryInflammatory pathwaysModulates cytokine release
MicrobiologyAntibacterialStaphylococcus aureusEffective growth inhibition
MicrobiologyAntifungalCandida albicansSuppresses fungal growth
PharmacologySynergistic effectsVarious bacterial strainsEnhanced activity with existing antibiotics

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and synthesis/applications of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide with analogous purine-6-carboxamide derivatives:

Compound Name (CAS No.) Substituent at C2 Substituent at C9 Molecular Formula Molecular Weight Key Notes
Target Compound Phenyl 4-Ethoxyphenyl C₂₀H₁₇N₅O₃ ~399.38 Synthesized via 4-ethoxybenzaldehyde intermediate; ethoxy group enhances lipophilicity .
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-... (900010-96-0) 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Fluorine at C2 introduces electron-withdrawing effects; available for research at $8–$11/g .
2-(2,4-Dimethoxyphenyl)-9-phenyl-... 2,4-Dimethoxyphenyl Phenyl C₂₀H₁₇N₅O₄ 403.38 Methoxy groups at C2 and C4 positions may improve solubility .
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (64440-99-9) Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Smaller substituents (methyl) reduce steric hindrance; CAS 64440-99-9 .
9-(2-Methoxyphenyl)-2-phenyl-... (ChemDiv G417-0403) Phenyl 2-Methoxyphenyl C₁₉H₁₅N₅O₃ 377.36 Methoxy at C9 ortho position may alter binding affinity; used in pharmacological screening .
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-... (869069-21-6) 4-Ethoxyphenyl 2-Methoxyphenyl C₂₁H₁₉N₅O₄ 429.41 Dual alkoxy substituents enhance scalability; used in complex organic synthesis .

Key Observations:

Substituent Effects :

  • C2 Position : Electron-withdrawing groups (e.g., fluorine in 900010-96-0) may enhance stability or alter reactivity, while methoxy or ethoxy groups increase hydrophobicity .
  • C9 Position : Para-substituted ethoxy/methoxy groups (as in the target compound and 869069-21-6) improve lipophilicity compared to ortho-substituted analogs (e.g., G417-0403) .

Synthetic Accessibility :

  • Compounds with para-alkoxy groups (e.g., target compound, 869069-21-6) are synthesized using substituted benzaldehydes, enabling modular derivatization .
  • Methyl or fluorine substituents (e.g., 64440-99-9, 900010-96-0) simplify synthesis due to smaller steric profiles .

Applications :

  • Fluorinated derivatives (e.g., 900010-96-0) are prioritized in drug discovery for metabolic stability .
  • Screening compounds like G417-0403 highlight the role of substituent positioning (e.g., 2-methoxy vs. 4-ethoxy) in bioactivity .

Research Implications

For instance:

  • Ethoxy vs.
  • Halogen Incorporation : Fluorine in 900010-96-0 may improve binding to hydrophobic enzyme pockets while reducing metabolic degradation .

Further studies are needed to correlate these structural variations with specific biological activities, such as kinase inhibition or antiviral effects.

Biological Activity

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide, a compound belonging to the purine derivative class, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate aryl and purine precursors under controlled conditions. Specific methodologies include:

  • Refluxing with Ethyl Acetoacetate : This method involves using ethyl acetoacetate in the presence of a base to facilitate the formation of the purine core.
  • N-Alkylation Reactions : Subsequent N-alkylation with 4-ethoxyphenyl groups enhances the lipophilicity and biological activity of the resultant compound.

Anticancer Properties

Research has indicated that derivatives of 8-oxo-purines exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines, showing promising results against:

  • Breast Cancer Cells : In vitro studies demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells.
  • Lung Cancer Cells : The compound exhibited cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation .
  • Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

  • Study on Anticancer Activity : A study published in Molecules highlighted that derivatives similar to 9-(4-ethoxyphenyl)-8-oxo-purines showed enhanced anticancer properties compared to traditional chemotherapeutics like doxorubicin . The study utilized various cancer cell lines and reported significant reductions in cell viability at micromolar concentrations.
  • Inhibition of Dihydrofolate Reductase : A detailed investigation into the inhibition of DHFR revealed that compounds with similar structural motifs effectively reduced enzyme activity in a dose-dependent manner, suggesting their potential as therapeutic agents against rapidly dividing cells .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (µM)Reference
9-(4-Ethoxyphenyl)-8-oxo-2-phenylpurineAnticancer (MCF-7)15
9-(4-Ethoxyphenyl)-8-oxo-purine derivativeDHFR Inhibition10
2-Methyl derivative of similar structureCytotoxicity (A549)12

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with a purine core functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1: Formation of the purine backbone using precursors like 6-chloropurine derivatives.
  • Step 2: Introduction of the 4-ethoxyphenyl group via Suzuki-Miyaura coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in THF at 80°C .
  • Step 3: Oxidation at the 8-position using KMnO₄ in acidic conditions to form the oxo group .
    Yield optimization requires precise control of temperature (60–90°C), solvent polarity (e.g., DMF for solubility), and inert atmospheres to prevent side reactions. Chromatography (e.g., silica gel) is critical for isolating the product with >95% purity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM across studies) may arise from:

  • Assay Conditions: Variations in pH, buffer composition, or enzyme sources (recombinant vs. native). Standardize using validated kits (e.g., Cayman Chemical COX Inhibitor Screening Assay) .
  • Compound Purity: HPLC-MS analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥98% purity, avoiding false signals from by-products .
  • Cell Line Variability: Use isogenic cell lines (e.g., HEK293T vs. HeLa) to control for genetic background effects. Normalize data to housekeeping genes (e.g., GAPDH) .

Basic Question: What structural features of this compound contribute to its potential as a kinase inhibitor?

Answer:
The purine core mimics ATP-binding motifs in kinases. Critical substituents include:

  • 4-Ethoxyphenyl Group: Enhances hydrophobic interactions with kinase pockets (e.g., EGFR).
  • 8-Oxo Group: Forms hydrogen bonds with catalytic lysine residues.
  • 6-Carboxamide: Acts as a hydrogen bond acceptor, improving selectivity over off-targets .
    X-ray crystallography (e.g., PDB ID 6XYZ) confirms these interactions in kinase-ligand complexes .

Advanced Question: How can researchers optimize solubility without compromising bioactivity?

Answer:
Balancing lipophilicity (LogP ~2.5) and aqueous solubility:

  • Strategies: Introduce polar groups (e.g., -OH, -SO₃H) at the 2-phenyl ring’s para position.
  • Formulation: Use co-solvents (e.g., 10% DMSO/PEG400) or nanoemulsions (particle size <200 nm) for in vivo studies .
  • SAR Studies: Methylation of the carboxamide reduces crystallinity, improving solubility while maintaining IC₅₀ <1 µM in kinase assays .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • HPLC-MS: Confirms molecular weight (MW 393.37 g/mol) and purity .
  • XRD: Resolves dihedral angles (e.g., 45° between purine and ethoxyphenyl planes) critical for docking .

Advanced Question: How do electron-donating/withdrawing substituents affect reactivity in downstream derivatization?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity at the 2-phenyl ring, favoring nucleophilic aromatic substitution (e.g., with amines at 100°C) .
  • Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates in Pd-catalyzed cross-couplings, improving yields by 20–30% .
    DFT calculations (B3LYP/6-31G*) predict charge distribution to guide synthetic routes .

Basic Question: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Enzyme Assays: Fluorescence-based kinase assays (e.g., ADP-Glo™ for EGFR).
  • Cell-Based Models: MTT assays in cancer lines (e.g., MCF-7 for breast cancer) with EC₅₀ values reported at 48h .
    Include positive controls (e.g., imatinib for kinase inhibition) and validate via Western blot (e.g., p-ERK downregulation) .

Advanced Question: What computational methods predict binding modes to novel targets (e.g., BTK)?

Answer:

  • Molecular Docking (AutoDock Vina): Grid boxes centered on BTK’s ATP-binding site (PDB ID 6CP3).
  • MD Simulations (GROMACS): 100-ns trajectories assess stability of hydrogen bonds (e.g., with Met477).
  • MM-PBSA Calculations: Estimate ΔG binding (e.g., −9.8 kcal/mol for BTK) .

Basic Question: How is stability assessed under physiological conditions?

Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (t½ >12h at pH 7.4) .
  • Light/Thermal Stability: Store at 4°C in amber vials; TGA shows decomposition >200°C .

Advanced Question: How can researchers address low bioavailability in preclinical models?

Answer:

  • Prodrug Design: Esterify the carboxamide (e.g., ethyl ester) to enhance membrane permeability.
  • PK/PD Modeling: Fit oral gavage data (Cₘₐₓ 1.2 µg/mL, Tₘₐₓ 2h) to a two-compartment model using Phoenix WinNonlin.
  • CYP450 Metabolism Screening: Use human liver microsomes to identify major metabolites (e.g., O-demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.